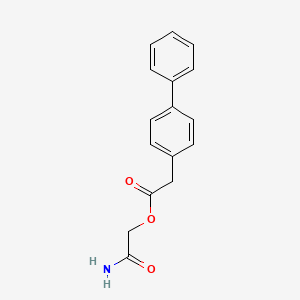![molecular formula C26H21NO4 B7467560 [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate, also known as ONC1, is a potent anticancer agent that has gained significant attention in the scientific community. ONC1 belongs to the class of small molecule inhibitors that target the mitochondrial F1Fo-ATP synthase.
作用机制
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate targets the mitochondrial F1Fo-ATP synthase, which is responsible for the production of ATP in the mitochondria. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate binds to the OSCP subunit of the F1Fo-ATP synthase, which leads to the inhibition of ATP synthesis. This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and decrease cancer cell migration and invasion. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has also been found to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and ultimately cell death.
实验室实验的优点和局限性
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has several advantages for lab experiments. It has been found to be effective against a wide range of cancer types, making it a versatile tool for cancer research. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate does have some limitations for lab experiments. Its low solubility in water can make it difficult to work with, and its potency can make it challenging to determine the optimal concentration for experiments.
未来方向
There are several future directions for [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate research. One potential direction is to investigate the combination of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate with other anticancer agents to enhance its efficacy. Another direction is to study the effect of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate on cancer stem cells, which are known to be resistant to traditional chemotherapy. Additionally, the development of more soluble derivatives of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate could improve its usefulness in lab experiments and potential clinical applications.
合成方法
The synthesis of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate involves the reaction of 2-bromoethyl naphthalene-1-carboxylate with 4-phenylmethoxyaniline followed by oxidation using potassium permanganate. The final product is obtained after purification using column chromatography. The yield of the synthesis is approximately 50%.
科学研究应用
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has shown great potential as an anticancer agent in preclinical studies. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, prostate cancer, and leukemia. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has been shown to induce apoptosis in cancer cells by inhibiting the mitochondrial F1Fo-ATP synthase. This inhibition leads to the disruption of the mitochondrial membrane potential, which triggers the release of cytochrome c and activates the caspase cascade, ultimately leading to cell death.
属性
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c28-25(18-31-26(29)24-12-6-10-20-9-4-5-11-23(20)24)27-21-13-15-22(16-14-21)30-17-19-7-2-1-3-8-19/h1-16H,17-18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOXBYPIGHEMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)


![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)

![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)

![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![Methyl 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B7467535.png)
![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
